
STING agonist-26
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
STING agonist-26 is a small molecule that activates the stimulator of interferon genes (STING) pathway. This pathway plays a crucial role in the innate immune response by detecting cytosolic DNA and triggering the production of type I interferons and other cytokines. This compound has shown promise in preclinical studies as an anti-tumor agent and is being investigated for its potential in cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STING agonist-26 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. One common approach involves the use of amidobenzimidazole derivatives, which are known for their potent STING agonistic activity . The synthetic route typically includes:
Preparation of intermediates: This involves the synthesis of amidobenzimidazole derivatives through a series of reactions, including nitration, reduction, and cyclization.
Coupling reactions: The intermediates are then coupled with other functional groups to form the final this compound molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-throughput synthesis and purification techniques. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
STING agonist-26 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield amine or alcohol derivatives .
Scientific Research Applications
STING agonist-26 has a wide range of scientific research applications, including:
Cancer Immunotherapy: It has shown potential in enhancing the anti-tumor immune response by activating the STING pathway and promoting the production of type I interferons and other cytokines
Vaccine Adjuvants: This compound can be used as an adjuvant to enhance the efficacy of vaccines by stimulating the innate immune response.
Antiviral Therapy:
Autoimmune Diseases: Research is ongoing to explore its role in modulating the immune response in autoimmune diseases.
Mechanism of Action
STING agonist-26 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change and translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and translocation to the nucleus. In the nucleus, IRF3 induces the expression of type I interferons and other pro-inflammatory cytokines, which play a crucial role in the immune response .
Comparison with Similar Compounds
STING agonist-26 is unique compared to other STING agonists due to its potent activity and favorable pharmacokinetic properties. Similar compounds include:
DMXAA (5,6-dimethylxanthenone-4-acetic acid): A potent murine-STING agonist with limited activity on human-STING.
MSA-2: A STING agonist that has shown promise in combination with DNA-damaging agents for cancer therapy.
Cyclic dinucleotides (CDNs): Natural STING agonists that have been widely studied for their immunostimulatory properties.
This compound stands out due to its synthetic accessibility, potent activity, and potential for systemic administration, making it a promising candidate for further development in cancer immunotherapy and other therapeutic areas .
Properties
Molecular Formula |
C40H49N15O5 |
|---|---|
Molecular Weight |
819.9 g/mol |
IUPAC Name |
3-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-piperazin-1-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C40H49N15O5/c1-5-54-30(18-24(3)49-54)37(58)47-39-45-28-20-26(34(41)56)22-32(60-17-9-12-51-15-10-43-11-16-51)33(28)52(39)13-7-8-14-53-36-29(21-27(23-44-36)35(42)57)46-40(53)48-38(59)31-19-25(4)50-55(31)6-2/h7-8,18-23,43H,5-6,9-17H2,1-4H3,(H2,41,56)(H2,42,57)(H,45,47,58)(H,46,48,59)/b8-7+ |
InChI Key |
KEKANDJOQLPZHH-BQYQJAHWSA-N |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCN7CCNCC7 |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCN7CCNCC7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



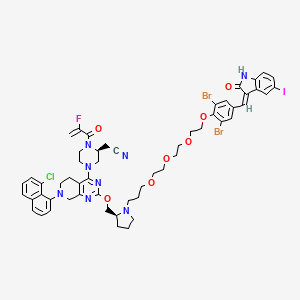
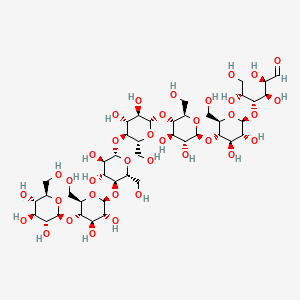
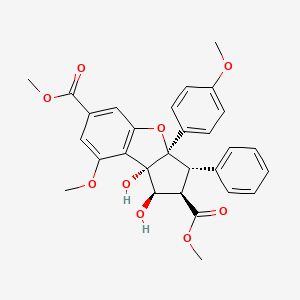


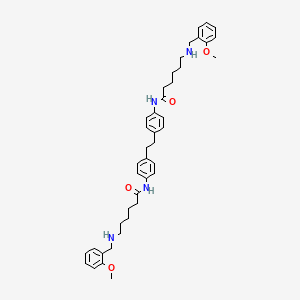
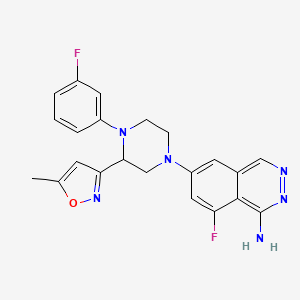
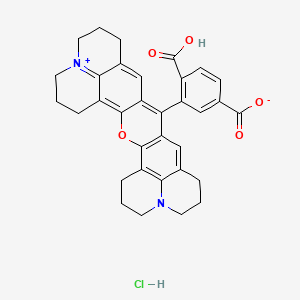

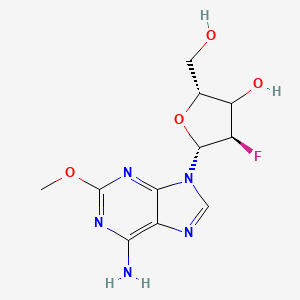
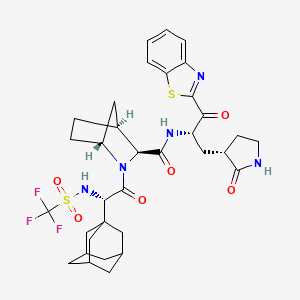

![[(1R,2R,3S,7R,8R,12R,13S,18S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate](/img/structure/B12391969.png)
